molecular formula C5H5ClN2 B195901 4-Amino-3-chloropyridine CAS No. 19798-77-7

4-Amino-3-chloropyridine

Cat. No. B195901
CAS RN: 19798-77-7
M. Wt: 128.56 g/mol
InChI Key: KJBKPRMEMJKXDV-UHFFFAOYSA-N
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Description

4-Amino-3-chloropyridine is a chlorinated heteroarylamine . It is used in the preparation of inhibitors of phosphodiesterase type 4 (PDE4) as antiasthmatic agents as well as other pyridine-based pharmaceutical agents .


Synthesis Analysis

The synthesis of 4-Amino-3-chloropyridine involves a nucleophilic substitution reaction . The pyridine ring position is activated, and 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride. Finally, 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .


Molecular Structure Analysis

The molecular formula of 4-Amino-3-chloropyridine is C5H5ClN2 . Its molecular weight is 128.56 . The structure includes a pyridine ring with a chlorine atom and an amino group attached .


Chemical Reactions Analysis

4-Amino-3-chloropyridine readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . It is also involved in the Buchwald-Hartwig Amination .


Physical And Chemical Properties Analysis

4-Amino-3-chloropyridine is a solid at 20 degrees Celsius . It has a melting point range of 58.0 to 62.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-Amino-3-chloropyridine serves as a precursor in the synthesis of various complex compounds. For instance, it has been used in the preparation of isoquinoline analogues of the reverse transcriptase inhibitor Nevirapine, highlighting its role in antiviral drug development (Bakke & Říha, 2001). Its use in large scale syntheses to create various polychlorinated aminopyridines also demonstrates its versatility in organic synthesis (Gudmundsson et al., 1997).

Protein Modification

4-Amino-3-chloropyridine and related compounds have been explored for their ability to act as selective covalent protein modifiers. This application is crucial in the development of chemical probes for biological research, offering a way to study protein functions and interactions (Schardon et al., 2017).

Spectroscopy and Physical Chemistry

The compound's interaction with other chemicals and its behavior under various conditions have been studied extensively. Research on protonated forms of amino-pyridines, including 4-amino-3-chloropyridine, using NMR spectroscopy, sheds light on its structural and electronic properties (Beltrame et al., 2002).

Agrichemical Research

The compound has been used in the synthesis of stable isotopes of herbicides, demonstrating its role in agrichemical research. This involves creating labeled versions of herbicides for studies on their behavior in the environment and their mode of action (Johnson et al., 2009).

Materials Science and Energetic Materials

In materials science, 4-Amino-3-chloropyridine has been utilized in the synthesis of energetic materials, highlighting its potential in the development of new pyridine-based explosives or propellants (Ma et al., 2018).

Safety And Hazards

4-Amino-3-chloropyridine is considered hazardous . It causes skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

While specific future directions for 4-Amino-3-chloropyridine are not mentioned in the search results, it is used in the preparation of inhibitors of phosphodiesterase type 4 (PDE4) as antiasthmatic agents . This suggests potential future research in the development of new pharmaceutical agents.

properties

IUPAC Name

3-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBKPRMEMJKXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342442
Record name 4-Amino-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Amino-3-chloropyridine

CAS RN

19798-77-7
Record name 4-Amino-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
CWN Cumper, A Singleton - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
… In 4-amino-3-chloropyridine the interaction moment and dioxan effect are greater than in 4-… atom and the chlorine atom in 4-amino3-chloropyridine because of the more nearly planar …
Number of citations: 4 pubs.rsc.org
CWN Cumper, A Singleton - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
… fine structure of three main components (4-amino-3-methylpyridine, 261 -0, 267.5, and 299.0 mp ; 4-amino-2-chloropyridine, 263.0, 270.0, and 279.5 mp ; 4-amino-3-chloropyridine, …
Number of citations: 16 pubs.rsc.org
SN Du, D Su, ZY Ruan, YQ Zhou, W Deng… - Angewandte …, 2022 - Wiley Online Library
… )2, 18-crown-6 and 4-amino-3chloropyridine (see more details in Supporting Information). … −, two nitrogen atoms from pyridyl of 4-amino-3-chloropyridine and two oxygen atoms from …
Number of citations: 12 onlinelibrary.wiley.com
L Wongbuth - 2016 - sutir.sut.ac.th
… โทกราฟีของไหลวิกฤตควบคู่กับอิเล็กโทรสเปรย์ไอออไนเซชันแทนเดมแมสสเปกโทรเมทรี (SFC-ESI-MS/MS) ในการแยกสารประกอบคล้ายยาที่มีขั้ว 7 ชนิด ได้แก่ 4-ethylanilene 4amino-3-chloropyridine …
Number of citations: 0 sutir.sut.ac.th
MC Egbujor, UC Okoro, SN Okafor, SA Egu… - Research in …, 2022 - ncbi.nlm.nih.gov
… peaks such as 1650 cm -1 due C=N heterocyclic in the FTIR spectrum and 159.591 (C=N) in the 13 C-NMR spectrum confirmed the successful coupling of 4-amino-3-chloropyridine. …
Number of citations: 9 www.ncbi.nlm.nih.gov
HJ Den Hertog, J Maas, CR Kolder… - Recueil des Travaux …, 1955 - Wiley Online Library
… 23-23.5") and by converting it with ammonia into an aminochloropyi-idine (V), whose picrate (melting at 224-226") did not show a depression when mixed with 4-amino-3-chloropyridine …
Number of citations: 15 onlinelibrary.wiley.com
S Konduri, D Bhargavi, J Prashanth, VS Krishna… - ACS …, 2021 - ACS Publications
A series of 30 novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives were synthesized by coupling of methyl 4-amino-6-(2-aminophenyl)-3-…
Number of citations: 15 pubs.acs.org
DK Whelligan, DW Thomson, D Taylor… - The Journal of Organic …, 2010 - ACS Publications
… ,4-difluorophenylboronic acid reacted minimally with 4-amino-3-chloropyridine 1. Since 2,4-… 2: addition of 1 equiv of 4-amino-3-chloropyridine 1 to the normally successful reaction with …
Number of citations: 74 pubs.acs.org
Z Aydin, Ş Akın, EN Çenet, M Keskinateş… - Journal of Food …, 2022 - Elsevier
… The sensors BNP-Cl and CNP-Cl were easily prepared by linking 4-amino-3-chloropyridine with 4-(dimethylamino)cinnamaldehyde or 4-(dimethylamino)benzaldehyde with high yield …
Number of citations: 4 www.sciencedirect.com
Z Li, C Gelbaum, ZS Campbell, PC Gould… - New Journal of …, 2017 - pubs.rsc.org
The Pd-catalyzed Suzuki coupling reactions of a series of aryl chlorides and aryl bromides containing basic nitrogen centers with arylboronic acids in water in the absence of added …
Number of citations: 14 pubs.rsc.org

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